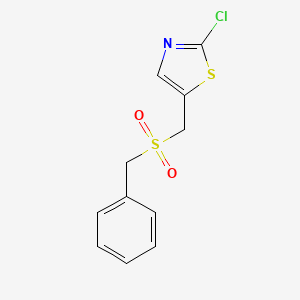

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

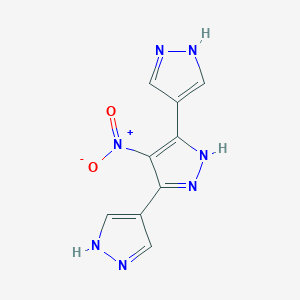

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide” is a sulfonamide derivative with a thiophene ring and a hydroxyethyl group. Sulfonamides are a group of compounds containing the sulfonamide functional group (R-SO2-NR’R’'). They are widely used in medicine for their antibacterial properties . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s known for its aromatic stability and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxyethyl group. These functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Thiophene rings are known to undergo electrophilic substitution reactions similar to benzene . The sulfonamide group could participate in various reactions, including hydrolysis, acylation, and displacement by amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance its solubility in water, while the thiophene ring could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is part of a broader class of compounds studied for their chemical properties and synthesis techniques. For instance, studies have reported on the synthesis of 2-hydroxybenzenesulfonamides through a process involving 2-acetoxyphenyl-sulfonylchlorides, highlighting a method for preparing various sulfonamide derivatives (Suzue & Irikura, 1968). Another example involves the synthesis of novel sulfonamide compounds with potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013). These studies demonstrate the diverse synthetic routes and characterization of sulfonamide derivatives, laying the groundwork for further exploration of their scientific applications.

Potential Therapeutic Applications

Research on sulfonamide derivatives, including compounds structurally related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, has identified several potential therapeutic applications. For example, sulfonamide compounds have been studied for their ability to inhibit carbonic anhydrases, with implications for treating conditions like glaucoma, epilepsy, and certain cancers (Eraslan-Elma et al., 2022). Additionally, the synthesis of sulfonamide derivatives with anti-inflammatory and analgesic activities, without causing tissue damage, suggests their potential as safer therapeutic agents (Küçükgüzel et al., 2013).

Biochemical and Molecular Studies

Further studies have explored the biochemical and molecular interactions of sulfonamide derivatives. For example, sulfonamide compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, highlighting their potential as selective anti-inflammatory drugs (Hashimoto et al., 2002). Another study focused on the synthesis and optical properties of sulfonamide derivatives, indicating potential applications in materials science and as fluorescence markers (Bogza et al., 2018).

Mecanismo De Acción

Target of Action

It is known that similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.

Mode of Action

Compounds with similar structures, such as those containing indole and thiazole moieties, are known to interact with their targets through various mechanisms, including electrophilic and nucleophilic substitutions .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-10-4-2-5-11(8-10)19(16,17)14-9-12(15)13-6-3-7-18-13/h2-8,12,14-15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBNVQBIJFDONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)

![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)

![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)

![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)

![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)